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Compound of Interest

Compound Name:
2-Bromo-N,N-

dimethylbenzylamine

Cat. No.: B1294332 Get Quote

A Comparative Guide to 2-Bromo-N,N-
dimethylbenzylamine and Its Positional Isomers
For researchers, scientists, and drug development professionals, the selection of building

blocks in the synthesis of novel compounds is a critical decision that can significantly impact

the properties and performance of the final molecule. Brominated benzylamines are a versatile

class of intermediates used in the synthesis of a wide range of biologically active compounds

and functional materials. Among these, 2-Bromo-N,N-dimethylbenzylamine offers a unique

substitution pattern that can influence its reactivity and the biological activity of its derivatives

compared to its meta (3-bromo) and para (4-bromo) isomers. This guide provides a

comparative overview of 2-Bromo-N,N-dimethylbenzylamine and its alternatives, supported

by available data and established chemical principles.

Physicochemical Properties
The position of the bromine atom on the benzene ring influences the physicochemical

properties of the N,N-dimethylbenzylamine isomers. While comprehensive experimental data

for all isomers under identical conditions is not readily available in the literature, a summary of

known properties is presented in Table 1.
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Property
2-Bromo-N,N-
dimethylbenzylami
ne

3-Bromo-N,N-
dimethylbenzylami
ne

4-Bromo-N,N-
dimethylbenzylami
ne

CAS Number 1976-04-1 39769-61-8 3034-43-9

Molecular Formula C₉H₁₂BrN C₉H₁₂BrN C₉H₁₂BrN

Molecular Weight 214.10 g/mol 214.10 g/mol 214.10 g/mol

Boiling Point
108-112 °C at 2.67

kPa
~118 °C at 20 mmHg ~234-236 °C (lit.)

Density 1.302 g/cm³ No data available 1.332 g/cm³ (lit.)

Refractive Index 1.5460 No data available 1.564 (lit.)

Appearance
Colorless to pale

yellow liquid
No data available No data available

Table 1: Physicochemical Properties of Bromo-N,N-dimethylbenzylamine Isomers.

Synthesis and Reactivity
The synthesis of bromo-N,N-dimethylbenzylamines is typically achieved through the reaction of

the corresponding bromobenzyl bromide with dimethylamine. The choice of starting material

dictates the final position of the bromine atom.

Experimental Protocol: Synthesis of 2-Bromo-N,N-
dimethylbenzylamine
This protocol is adapted from the literature and describes a common method for the synthesis

of 2-Bromo-N,N-dimethylbenzylamine.

Materials:

2-Bromobenzyl bromide

Dimethylamine (33% solution in ethanol)
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Dichloromethane

10% Sodium bicarbonate solution

Anhydrous magnesium sulfate

Procedure:

Dissolve 2-bromobenzyl bromide (1.0 mmol) in dichloromethane (25 cm³).

Add the solution dropwise to a stirred solution of 33% dimethylamine in ethanol (1.5 mmol).

Stir the reaction mixture for approximately 6 hours in a sealed flask.

Neutralize the mixture with a 10% sodium bicarbonate solution.

Separate the organic layer from the aqueous layer.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure to obtain the pure

product.

A similar procedure can be followed for the synthesis of the 3-bromo and 4-bromo isomers,

starting from 3-bromobenzyl bromide and 4-bromobenzyl bromide, respectively.

Reactants

Process Product

2-Bromobenzyl bromide

Reaction in Dichloromethane

Dimethylamine

Neutralization Extraction Drying and Evaporation 2-Bromo-N,N-dimethylbenzylamine
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Synthesis workflow for 2-Bromo-N,N-dimethylbenzylamine.

Comparative Reactivity
The position of the bromine atom is expected to influence the reactivity of the benzylamine

isomers in various chemical transformations, particularly in metal-catalyzed cross-coupling

reactions. While direct comparative studies for these specific isomers are limited, general

principles of aryl halide reactivity can be applied.

In palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, the

oxidative addition of the aryl bromide to the palladium center is often the rate-determining step.

The electronic and steric environment of the C-Br bond affects the ease of this step.

2-Bromo-N,N-dimethylbenzylamine: The ortho-position of the bromine atom introduces

steric hindrance, which could potentially slow down the rate of oxidative addition compared

to the meta and para isomers. However, the adjacent dimethylaminomethyl group can act as

a directing group through chelation with the metal catalyst, potentially facilitating the reaction.

3-Bromo-N,N-dimethylbenzylamine: The meta-position is less sterically hindered than the

ortho-position, and the electronic effect of the dimethylaminomethyl group is primarily

inductive.

4-Bromo-N,N-dimethylbenzylamine: The para-position offers the least steric hindrance,

which may lead to faster reaction rates in some cross-coupling reactions.

The following table provides a qualitative comparison of the expected reactivity based on these

principles.

Reaction Type 2-Bromo Isomer 3-Bromo Isomer 4-Bromo Isomer

Suzuki Coupling Good Good Excellent

Heck Coupling Good Good Excellent

Buchwald-Hartwig

Amination
Good Good Excellent

Directed ortho-

Metalation
Excellent Poor Poor
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Table 2: Predicted Relative Reactivity of Bromo-N,N-dimethylbenzylamine Isomers in Common

Reactions. "Excellent" denotes potentially higher yields and/or faster reaction rates due to

lower steric hindrance or directing group effects.

Bromo-N,N-dimethylbenzylamine

Oxidative Addition

Boronic Acid/Ester Transmetalation

Pd(0) Catalyst

Base

Reductive Elimination

Coupled Product

Pd(0) Catalyst (regenerated)

Click to download full resolution via product page

Generalized Suzuki coupling pathway for brominated benzylamines.

Structure-Activity Relationship (SAR) in Drug
Discovery
The position of a substituent on an aromatic ring can have a profound impact on the biological

activity of a molecule. This is a fundamental concept in structure-activity relationship (SAR)

studies in drug discovery. The introduction of a bromine atom can enhance binding affinity,

modulate metabolic stability, and improve the pharmacokinetic profile of a drug candidate.

While specific comparative biological data for the three isomers of bromo-N,N-

dimethylbenzylamine is not widely published, studies on related brominated compounds

provide valuable insights. For instance, in the development of inhibitors for the bromodomain

and extra-terminal domain (BET) family of proteins, the position of a bromobenzyl group was

found to be critical for potency. A meta-bromobenzyl group led to a significant increase in

inhibitory activity compared to other substitutions. This highlights that the spatial arrangement

of the bromine atom is crucial for optimal interaction with the target protein's binding pocket.
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For 2-Bromo-N,N-dimethylbenzylamine, the ortho-substitution pattern can enforce a specific

conformation of the molecule, which may be beneficial or detrimental to its binding to a

biological target compared to the more flexible 3-bromo and 4-bromo isomers. The proximity of

the bromine and the dimethylaminomethyl group in the 2-bromo isomer could also lead to

unique intramolecular interactions or specific binding modes that are not possible with the other

isomers.

Conclusion
2-Bromo-N,N-dimethylbenzylamine is a valuable building block for chemical synthesis and

drug discovery. Its unique ortho-substitution pattern distinguishes it from its 3-bromo and 4-

bromo isomers, leading to differences in reactivity and potentially in the biological activity of its

derivatives. While direct quantitative comparisons are limited in the current literature, an

understanding of fundamental chemical principles and SAR trends can guide researchers in

selecting the most appropriate isomer for their specific application. The choice between the 2-

bromo, 3-bromo, and 4-bromo isomers will depend on the desired balance of reactivity, steric

influence, and potential for specific interactions in the target application. Further comparative

studies are warranted to fully elucidate the performance differences between these versatile

chemical intermediates.

To cite this document: BenchChem. ["2-Bromo-N,N-dimethylbenzylamine" as an alternative
to other brominated benzylamines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294332#2-bromo-n-n-dimethylbenzylamine-as-an-
alternative-to-other-brominated-benzylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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